molecular formula C17H15ClN2O2 B4404178 2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B4404178
M. Wt: 314.8 g/mol
InChI Key: VTANZPDEDGLVPQ-UHFFFAOYSA-N
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Description

2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the reaction of 4-chloro-3-methylphenol with formaldehyde to form 4-chloro-3-methylphenoxymethyl chloride. This intermediate is then reacted with 4-methylbenzoic acid hydrazide to form the corresponding hydrazone. The hydrazone undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is explored for its herbicidal and pesticidal properties.

    Materials Science: It is used in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can also bind to specific enzymes or receptors, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chloro-2-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 2-[(4-chloro-3-methylphenoxy)methyl]-5-(3-methylphenyl)-1,3,4-oxadiazole

Uniqueness

2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chloro-3-methylphenoxy group imparts distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-3-5-13(6-4-11)17-20-19-16(22-17)10-21-14-7-8-15(18)12(2)9-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTANZPDEDGLVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)COC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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